5-Hydroxymethyluracil 5-Hydroxymethyluracil 5-hydroxymethyluracil is a primary alcohol that is uracil bearing a hydroxymethyl substituent at the 5-position. It has a role as a human metabolite. It is a primary alcohol and a pyrimidone. It is functionally related to a uracil.
5-Hydroxymethyluracil is a natural product found in Bos taurus, Euglena gracilis, and Zoanthidae with data available.
Brand Name: Vulcanchem
CAS No.: 4433-40-3
VCID: VC20748962
InChI: InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
SMILES: C1=C(C(=O)NC(=O)N1)CO
Molecular Formula: C5H6N2O3
Molecular Weight: 142.11 g/mol

5-Hydroxymethyluracil

CAS No.: 4433-40-3

VCID: VC20748962

Molecular Formula: C5H6N2O3

Molecular Weight: 142.11 g/mol

* For research use only. Not for human or veterinary use.

5-Hydroxymethyluracil - 4433-40-3

Description 5-hydroxymethyluracil is a primary alcohol that is uracil bearing a hydroxymethyl substituent at the 5-position. It has a role as a human metabolite. It is a primary alcohol and a pyrimidone. It is functionally related to a uracil.
5-Hydroxymethyluracil is a natural product found in Bos taurus, Euglena gracilis, and Zoanthidae with data available.
CAS No. 4433-40-3
Product Name 5-Hydroxymethyluracil
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
IUPAC Name 5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Standard InChIKey JDBGXEHEIRGOBU-UHFFFAOYSA-N
Isomeric SMILES C1=C(C(=NC(=N1)O)O)CO
SMILES C1=C(C(=O)NC(=O)N1)CO
Canonical SMILES C1=C(C(=O)NC(=O)N1)CO
Appearance Assay:≥98%A crystalline solid
Physical Description Solid
Solubility 44 mg/mL
Synonyms 2,4-Dihydroxy-5-hydroxymethylpyrimidine; NSC 20901; α-Hydroxythymine; 5-(Hydroxymethyl)-2,4(1H,3H)-pyrimidinedione; 5-(Hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione;
PubChem Compound 78168
Last Modified Sep 14 2023

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142.1125 g/mol